molecular formula C9H16ClNO2 B13606554 rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride

rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride

Cat. No.: B13606554
M. Wt: 205.68 g/mol
InChI Key: YPGSSJOVAKKVHQ-QTPPMTSNSA-N
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Description

Rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its azabicyclo[3.2.1]octane core, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors to form the bicyclic structure.

    Esterification: The carboxylate group is introduced through esterification reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2S,5S)-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
  • Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
  • (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride

Uniqueness

Rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the azabicyclo[3.2.1]octane core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-2-6-3-8(4-7)10-5-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8-;/m1./s1

InChI Key

YPGSSJOVAKKVHQ-QTPPMTSNSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2C[C@H](C1)NC2.Cl

Canonical SMILES

COC(=O)C1CC2CC(C1)NC2.Cl

Origin of Product

United States

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